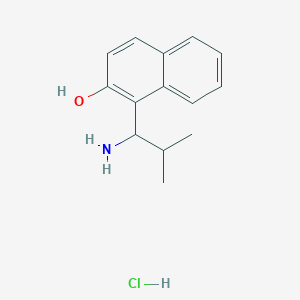

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride

Overview

Description

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C14H18ClNO. It is used primarily in proteomics research and has a molecular weight of 251.75 g/mol .

Preparation Methods

The synthesis of 1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride involves several steps. One common method includes the reaction of 2-naphthol with 1-amino-2-methylpropane under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and functions. Additionally, it has applications in:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Employed in the study of biological pathways and molecular interactions.

Medicine: Investigated for potential therapeutic uses and drug development.

Industry: Applied in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride can be compared with similar compounds such as 2-amino-2-methyl-1-propanol and other naphthol derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific amino and hydroxyl group arrangement, which imparts distinct chemical and biological properties .

Biological Activity

1-(1-Amino-2-methyl-propyl)naphthalen-2-ol hydrochloride (CAS 915781-03-2) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects on neurotransmitter uptake, receptor interactions, and antimicrobial properties.

- Molecular Formula : C14H18ClNO

- Molecular Weight : 255.75 g/mol

- CAS Number : 915781-03-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antidepressant and smoking cessation aid, as well as its antimicrobial properties.

1. Neurotransmitter Uptake Inhibition

Research indicates that this compound exhibits significant inhibition of monoamine uptake, particularly dopamine (DA) and norepinephrine (NE). In vitro studies have demonstrated the following IC50 values for neurotransmitter uptake inhibition:

| Compound | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5HT Uptake IC50 (nM) |

|---|---|---|---|

| This compound | 660 ± 178 | 1850 ± 300 | IA |

This data suggests that the compound is a potent inhibitor of DA uptake, with a relatively lower potency against NE uptake .

2. Receptor Interaction

The compound has also been characterized as a noncompetitive antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR), with an IC50 value of approximately 3.3 μM. This activity is comparable to its effects on DA and NE uptake, highlighting its multifaceted pharmacological profile .

3. Antidepressant Effects

In vivo studies have shown that the compound can effectively antagonize nicotine-induced hypomobility and hypothermia in mice, suggesting potential antidepressant properties. It has been noted to be equally potent in the mouse forced-swim test, a common model for assessing antidepressant activity .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment .

Case Studies

Several case studies have documented the effects of similar compounds in clinical and experimental settings:

- Antidepressant Activity : A study involving analogs of naphthalene derivatives demonstrated enhanced antidepressant effects when combined with other pharmacological agents targeting neurotransmitter systems.

- Antimicrobial Efficacy : Research on alkaloid derivatives showed that structural modifications could enhance antibacterial activity, supporting the hypothesis that similar modifications in naphthalene derivatives could yield improved bioactivity .

Properties

IUPAC Name |

1-(1-amino-2-methylpropyl)naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO.ClH/c1-9(2)14(15)13-11-6-4-3-5-10(11)7-8-12(13)16;/h3-9,14,16H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBOYUJDMYNQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582208 | |

| Record name | 1-(1-Amino-2-methylpropyl)naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915781-03-2 | |

| Record name | 2-Naphthalenol, 1-(1-amino-2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915781-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Amino-2-methylpropyl)naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.